molecular formula C11H8ClNO3 B8577497 5-(Chloroacetyl)-8-hydroxy-2(1H)-quinolinone

5-(Chloroacetyl)-8-hydroxy-2(1H)-quinolinone

Cat. No. B8577497
M. Wt: 237.64 g/mol
InChI Key: ZXYHUDMEPGYCDF-UHFFFAOYSA-N
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Patent
US04223137

Procedure details

2.7 g of 8-hydroxycarbostyril and 37 ml of chloroacetyl chloride were dissolved in 250 ml of nitrobenzene, and 85 g of aluminum chloride was added slowly to the solution. The resulting mixture was then stirred at a temperature of 70° C. for 20 hours. 500 ml of a 10% hydrochloric acid aqueous solution was added to the mixture and nitrobenzene was removed by steam distillation. After allowing the mixture to cool, the precipitated crystals were separated by filtration, washed with 300 ml of hot water and recrystallized from methanol to obtain 14.0 g of 5-chloroacetyl-8-hydroxycarbostyril as light yellow crystals having a melting point of 285°-287° C. (with decomposition).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=[O:12])[CH:8]=[CH:7]2.[Cl:13][CH2:14][C:15](Cl)=[O:16].[Cl-].[Al+3].[Cl-].[Cl-].Cl>[N+](C1C=CC=CC=1)([O-])=O>[Cl:13][CH2:14][C:15]([C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[C:11]2[C:6]=1[CH:7]=[CH:8][C:9](=[O:12])[NH:10]2)=[O:16] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC(NC12)=O
Name
Quantity
37 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
85 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred at a temperature of 70° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by steam distillation
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the precipitated crystals were separated by filtration
WASH
Type
WASH
Details
washed with 300 ml of hot water
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClCC(=O)C1=C2C=CC(NC2=C(C=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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